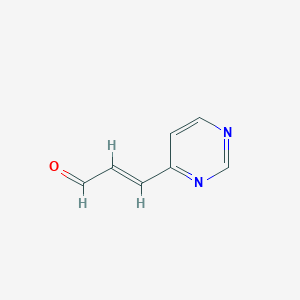
3-(Pyrimidin-4-yl)acrylaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Pyrimidin-4-yl)acrylaldehyde is an organic compound with the molecular formula C7H6N2O It features a pyrimidine ring attached to an acrylaldehyde moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrimidin-4-yl)acrylaldehyde typically involves the reaction of pyrimidine derivatives with aldehyde precursors. One common method is the condensation reaction between pyrimidine-4-carbaldehyde and acrolein under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve similar condensation reactions with optimized conditions for higher yields and purity. Industrial processes may also incorporate continuous flow reactors and automated purification systems to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-(Pyrimidin-4-yl)acrylaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrimidine ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 3-(Pyrimidin-4-yl)acrylic acid.
Reduction: 3-(Pyrimidin-4-yl)prop-2-en-1-ol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学研究应用
3-(Pyrimidin-4-yl)acrylaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds, such as enzyme inhibitors and receptor modulators.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.
作用机制
The mechanism of action of 3-(Pyrimidin-4-yl)acrylaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The pyrimidine ring can also participate in hydrogen bonding and π-π interactions, enhancing binding affinity and specificity.
相似化合物的比较
Similar Compounds
Pyrimidine-4-carbaldehyde: A precursor in the synthesis of 3-(Pyrimidin-4-yl)acrylaldehyde.
3-(Pyrimidin-2-yl)acrylaldehyde: A structural isomer with the pyrimidine ring attached at a different position.
3-(Pyridin-4-yl)acrylaldehyde: A similar compound with a pyridine ring instead of a pyrimidine ring.
Uniqueness
This compound is unique due to the specific positioning of the pyrimidine ring and the acrylaldehyde moiety, which imparts distinct chemical reactivity and biological activity. Its combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.
属性
分子式 |
C7H6N2O |
|---|---|
分子量 |
134.14 g/mol |
IUPAC 名称 |
(E)-3-pyrimidin-4-ylprop-2-enal |
InChI |
InChI=1S/C7H6N2O/c10-5-1-2-7-3-4-8-6-9-7/h1-6H/b2-1+ |
InChI 键 |
WNKCZZJCUFZARJ-OWOJBTEDSA-N |
手性 SMILES |
C1=CN=CN=C1/C=C/C=O |
规范 SMILES |
C1=CN=CN=C1C=CC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[2-(4-Methylphenyl)-1H-indol-3-YL]propanoic acid](/img/structure/B13559752.png)
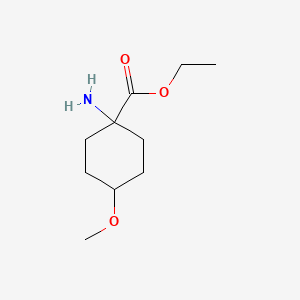
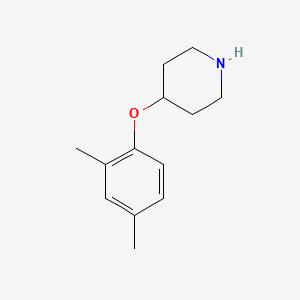
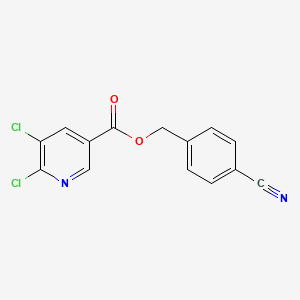
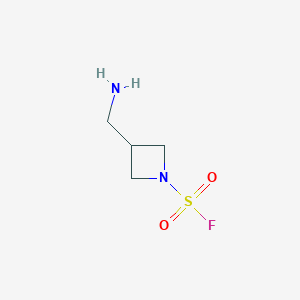
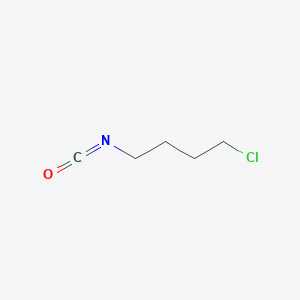
![2-[4-(Trifluoromethylthio)phenyl]-2-propanol](/img/structure/B13559772.png)
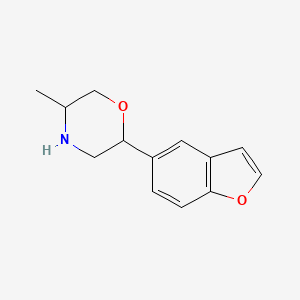
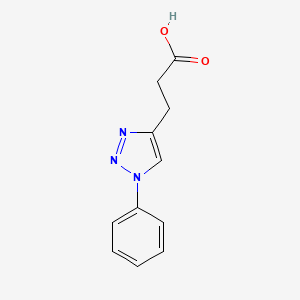
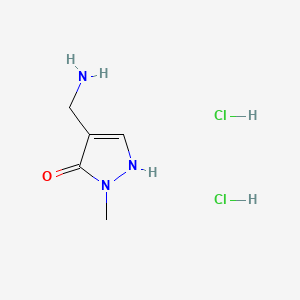
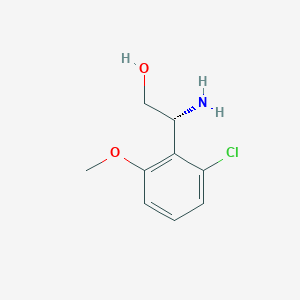

![2,2-Difluorobicyclo[4.1.0]heptan-7-amine hydrochloride](/img/structure/B13559812.png)
![N-(4-{[3-(benzyloxy)propyl]sulfanyl}phenyl)acetamide](/img/structure/B13559819.png)
